molecular formula C11H10BrNO2 B12627614 2-Cyanoethyl 4-bromo-3-methylbenzoate CAS No. 920270-30-0

2-Cyanoethyl 4-bromo-3-methylbenzoate

Cat. No.: B12627614
CAS No.: 920270-30-0
M. Wt: 268.11 g/mol
InChI Key: SZGROXHXDJBXHQ-UHFFFAOYSA-N
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Description

2-Cyanoethyl 4-bromo-3-methylbenzoate is an organic compound with the molecular formula C11H10BrNO2 It is a derivative of benzoic acid and contains a cyanoethyl group and a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoethyl 4-bromo-3-methylbenzoate typically involves the esterification of 4-bromo-3-methylbenzoic acid with 2-cyanoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyl 4-bromo-3-methylbenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed to yield 4-bromo-3-methylbenzoic acid and 2-cyanoethanol.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of this compound.

    Hydrolysis: 4-Bromo-3-methylbenzoic acid and 2-cyanoethanol.

    Oxidation: 4-Bromo-3-methylbenzoic acid.

Scientific Research Applications

2-Cyanoethyl 4-bromo-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Cyanoethyl 4-bromo-3-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyanoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. The bromomethyl group can participate in nucleophilic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-methylbenzoate: Lacks the cyanoethyl group, making it less reactive in certain nucleophilic substitution reactions.

    2-Cyanoethyl 4-chloro-3-methylbenzoate: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    4-Bromo-3-methylbenzoic acid: The parent acid form, which lacks the ester and cyanoethyl functionalities.

Uniqueness

2-Cyanoethyl 4-bromo-3-methylbenzoate is unique due to the presence of both the cyanoethyl and bromomethyl groups. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthetic chemistry and biological research.

Properties

CAS No.

920270-30-0

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

2-cyanoethyl 4-bromo-3-methylbenzoate

InChI

InChI=1S/C11H10BrNO2/c1-8-7-9(3-4-10(8)12)11(14)15-6-2-5-13/h3-4,7H,2,6H2,1H3

InChI Key

SZGROXHXDJBXHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OCCC#N)Br

Origin of Product

United States

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